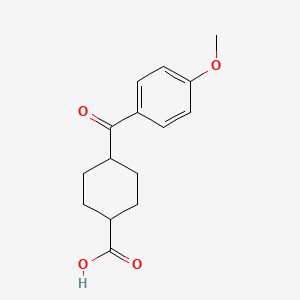

cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 61469-00-9

Cat. No.: VC2281326

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61469-00-9 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | 4-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O4/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) |

| Standard InChI Key | ZCOFSVWMFCGXFR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

Introduction

Structural Overview and Chemical Identity

cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by two key functional groups: a carboxylic acid at position 1 and a 4-methoxybenzoyl group at position 4 of the cyclohexane ring. The cis configuration indicates that these two substituents are oriented on the same side of the cyclohexane ring, creating distinct spatial arrangements that influence the compound's physical properties and reactivity profiles.

Chemical Structure and Composition

The compound features a cyclohexane core with a carboxylic acid group (-COOH) at position 1 and a benzoyl group containing a methoxy substituent at the para position attached to position 4. The molecular formula is C₁₅H₁₈O₄, similar to the related 3-methoxy isomer mentioned in the literature . The molecular weight is approximately 262.31 g/mol, consistent with other cyclohexane derivatives of similar structure .

Stereochemistry and Conformation

The cis configuration is a critical aspect of this compound's identity, distinguishing it from its trans isomer. In cyclohexane-based molecules, the cis configuration significantly affects molecular shape, as both substituents occupy equatorial or axial positions on the same face of the ring. This configuration influences intermolecular interactions, solubility, and reactivity in comparison to the trans isomer.

Physical and Chemical Properties

Physical State and Appearance

Based on similar cyclohexane carboxylic acid derivatives, cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid likely exists as a white to off-white crystalline solid at room temperature. The compound would be expected to have a relatively high melting point due to the presence of the carboxylic acid group, which can form strong hydrogen bonds.

Solubility Characteristics

Drawing parallels with 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, which is reported to be slightly soluble in water (11 g/L at 25°C) , the target compound would likely demonstrate limited water solubility due to its more hydrophobic 4-methoxybenzoyl group. It would be expected to show better solubility in organic solvents such as alcohols, ethers, and chlorinated solvents.

Synthesis Methods and Approaches

Catalytic Hydrogenation Approach

The synthesis could potentially involve the selective hydrogenation of a substituted aromatic precursor, similar to how trans-4-aminomethylcyclohexane-1-carboxylic acid is prepared from p-aminomethylbenzoic acid . This approach would require careful control of reaction conditions to achieve the desired cis configuration.

Isomerization Considerations

As demonstrated in the synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid, the isomerization ratio between cis and trans isomers can be significantly influenced by reaction conditions including temperature, catalyst, and solvent . Table 1 presents theoretical isomerization conditions based on analogous reactions of cyclohexane derivatives.

| Reaction Parameter | Condition Range | Expected Effect on cis/trans Ratio |

|---|---|---|

| Temperature (°C) | 80-180 | Higher temperatures (up to ~150°C) may favor cis isomer formation |

| Catalyst | Ru/C, Pt, Pd | Ruthenium catalysts might offer better selectivity |

| Solvent | Acidic, basic, neutral | Acidic conditions may influence isomerization rate |

| Pressure (kg/cm²) | 50-150 | Higher pressures could affect reaction kinetics |

| Reaction time (h) | 0.5-20 | Longer times may allow equilibration of isomers |

Analytical Characterization

Spectroscopic Analysis

The compound would be expected to show characteristic spectroscopic features:

NMR Spectroscopy

¹H NMR would show signals for the methoxy group (singlet, approximately δ 3.8 ppm), aromatic protons (multiplet, δ 7.0-8.0 ppm), and cyclohexane protons (multiple signals, δ 1.5-3.5 ppm). The carboxylic acid proton would appear as a broad singlet at approximately δ 11-12 ppm.

¹³C NMR would display signals for the carbonyl carbons (around δ 170-200 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (around δ 55 ppm), and cyclohexane carbons (δ 20-50 ppm).

IR Spectroscopy

Key IR absorption bands would include O-H stretching (3000-3500 cm⁻¹), C=O stretching of both carboxylic acid and ketone (1700-1730 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a suitable column (likely C18 reverse phase) would be effective for analyzing the purity of the compound. The UV detection would be sensitive to both the carboxylic acid and the aromatic portions of the molecule.

Comparative Analysis with Related Compounds

Structural Analogues

The properties of cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be better understood by comparing it with known structural analogues:

Research Gaps and Future Directions

Despite its potential utility as a chemical intermediate, detailed studies on cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid appear limited in the current literature. Future research could focus on:

-

Developing efficient, stereoselective synthetic routes with high cis selectivity

-

Investigating its potential as a scaffold for pharmaceutical development

-

Exploring its reactivity under various conditions to expand its utility in organic synthesis

-

Performing detailed conformational analysis to understand structure-property relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume